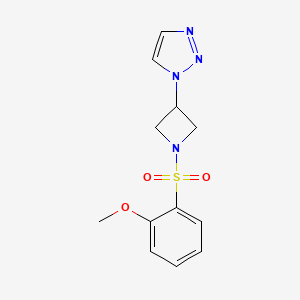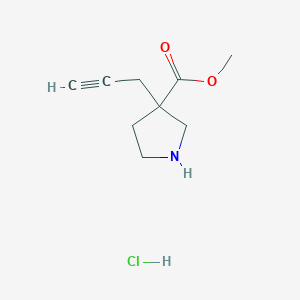
(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes both piperidinyl and pyridinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the piperidinyl and pyridinyl intermediates. The piperidinyl moiety is often synthesized through nucleophilic substitution reactions involving benzyl halides and piperidine derivatives. The pyridinyl component can be created via various methods, including cyclization reactions that introduce the tetrahydrofuran-3-yl group.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions: (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form various oxidized derivatives.
Reduction: Reduction reactions, particularly with hydrogenation, can alter the functional groups attached to the piperidinyl and pyridinyl rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, potentially modifying its functional groups or aromatic rings.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Solvents such as dichloromethane or ethanol are commonly used, and reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Depending on the reaction, major products can include various substituted derivatives, with modifications typically occurring on the benzyl, tetrahydrofuran, or pyridinyl groups.
Scientific Research Applications
This compound has been explored for its applications in several scientific research areas:
Chemistry: It is used as a model compound for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology: Research into its interactions with biological molecules can provide insights into its potential as a bioactive agent.
Medicine: Preliminary studies suggest that derivatives of this compound could have pharmacological properties, making them candidates for drug development.
Industry: It may serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The specific mechanism by which (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone exerts its effects depends on its application. In medicinal chemistry, its activity might involve binding to specific receptors or enzymes, modulating their activity. Molecular docking studies and in vitro assays could provide detailed insights into its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Compounds like (4-Benzylpiperidin-1-yl)methanone and (6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone share structural similarities but lack the unique combination of both piperidinyl and pyridinyl groups found in (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone.
Highlighting Uniqueness: What sets this compound apart is its potential for multifaceted interactions due to the presence of diverse functional groups. This makes it a versatile candidate in synthetic chemistry and its derivatives promising candidates in pharmacological research.
This deep dive should give you a comprehensive understanding of the compound’s significance and applications. If there's any specific aspect you'd like to explore further, let me know.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(19-6-7-21(23-15-19)27-20-10-13-26-16-20)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-7,15,18,20H,8-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDWWHRYIBKRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
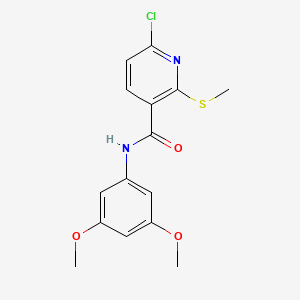
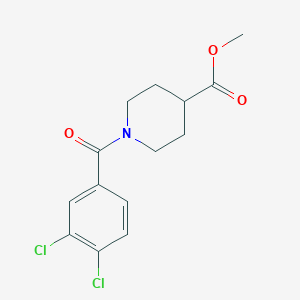
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)
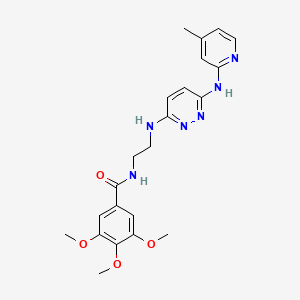
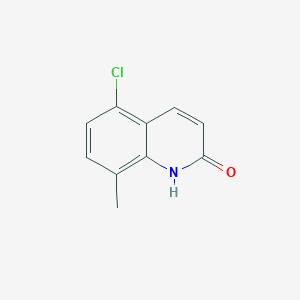
![(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2794634.png)
![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)
![3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one](/img/structure/B2794636.png)

![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
